6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid

CYP2A6 inhibition nicotine metabolism enzyme inhibition

Researchers developing CYP2A6 or carbonic anhydrase inhibitors often face batch-to-batch variability that confounds SAR studies. This 6-methoxy coumarin-3-carboxylic acid eliminates that uncertainty with validated inhibitory activity. - CYP2A6 IC50: 0.64 µM, enabling dose-response characterization and isoform selectivity profiling. - CA XIV Ki: 3.20 µM; CA VA Ki: 3.90 µM, suitable as a reference inhibitor for assay development. - C3-carboxyl group enables straightforward amide/ester derivatization for library synthesis. - Crystallographic data (CCDC 1400200) supports molecular docking and structure-based design.

Molecular Formula C11H8O5
Molecular Weight 220.18 g/mol
CAS No. 35924-44-8
Cat. No. B1615489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid
CAS35924-44-8
Molecular FormulaC11H8O5
Molecular Weight220.18 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)O
InChIInChI=1S/C11H8O5/c1-15-7-2-3-9-6(4-7)5-8(10(12)13)11(14)16-9/h2-5H,1H3,(H,12,13)
InChIKeyXIQQAIQZABTSNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxy-2-oxo-2H-chromene-3-carboxylic Acid (CAS 35924-44-8): A Specialized Coumarin-3-Carboxylic Acid Scaffold for Medicinal Chemistry and Probe Development


6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid (CAS 35924-44-8) is a synthetic coumarin derivative distinguished by a carboxylic acid group at the 3-position and a methoxy substituent at the 6-position of the benzopyrone core. This specific substitution pattern establishes a molecular scaffold with documented inhibitory activity against human cytochrome P450 2A6 (CYP2A6) [1] and carbonic anhydrase isoforms [2], distinguishing it from unsubstituted or differently functionalized coumarin-3-carboxylic acid analogs. The compound serves as a versatile building block in organic synthesis due to the reactivity of the C3-carboxyl group, enabling C3- and C4-functionalization, cyclization reactions, and the preparation of diverse derivatives including amides and esters [3].

6-Methoxy-2-oxo-2H-chromene-3-carboxylic Acid (CAS 35924-44-8) Procurement Guide: Why Structural Analogs Cannot Be Substituted


In the coumarin-3-carboxylic acid class, subtle modifications to the substitution pattern produce profound and often non-linear effects on biological activity and physicochemical properties. A direct comparative study demonstrates that the 6-methoxy derivative exhibits an IC50 of 0.64 µM against CYP2A6, whereas the 5-methoxy positional isomer is approximately 5-fold more potent (IC50 = 0.13 µM) [1]. Furthermore, a structure-activity relationship (SAR) analysis of coumarin-3-carboxylic acid derivatives as NMDAR modulators revealed that substituents at the 6-position dramatically alter activity profiles: 6-bromocoumarin-3-carboxylic acid acts as a negative allosteric modulator, while 4-methyl substitution on the same scaffold converts inhibition into potentiation [2]. In antitumor assays, hydroxylation at the 6-position versus the 7- or 8-position of coumarin-3-carboxylic acid yields distinct cytotoxicity profiles, with the 6-hydroxy derivative's silver complex exhibiting the greatest activity among the series tested [3]. These data collectively establish that 6-substituted coumarin-3-carboxylic acid derivatives possess unique and non-interchangeable pharmacological signatures that cannot be predicted or replicated by substituting closely related analogs, making precise chemical identity essential for reproducible research outcomes.

6-Methoxy-2-oxo-2H-chromene-3-carboxylic Acid (CAS 35924-44-8) Quantitative Differentiation Evidence for Procurement Decisions


CYP2A6 Inhibitory Potency of 6-Methoxycoumarin-3-carboxylic Acid Relative to Positional Isomers and Clinical Comparators

6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid (reported as 6-methoxycoumarin) demonstrates an IC50 of 0.64 µM against human CYP2A6, positioning it as a moderately potent inhibitor within the methoxycoumarin series [1]. The 5-methoxy positional isomer exhibits approximately 5-fold greater potency (IC50 = 0.13 µM), establishing a clear SAR for methoxy substitution position. Compared to clinical reference compounds, the 6-methoxy derivative is slightly less potent than methoxalen (IC50 = 0.47 µM) but 2-fold more potent than menthofuran (IC50 = 1.27 µM). Importantly, the study notes that these coumarin derivatives have more selective effects than methoxalen and menthofuran, though quantitative selectivity data across CYP isoforms is not provided [1].

CYP2A6 inhibition nicotine metabolism enzyme inhibition

Carbonic Anhydrase Isoform Inhibition Profile of 6-Methoxy-2-oxo-2H-chromene-3-carboxylic Acid

6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid exhibits micromolar-range inhibition constants (Ki) against multiple human carbonic anhydrase isoforms, as documented in the BindingDB database [1]. The compound inhibits human carbonic anhydrase XIV with Ki = 3.20 µM, human carbonic anhydrase VA with Ki = 3.90 µM, and mouse carbonic anhydrase XIII with Ki = 8.10 µM, as measured by stopped-flow CO2 hydration assay. These values establish a baseline inhibitory profile for the 6-methoxy substituted coumarin-3-carboxylic acid scaffold against this enzyme family. While comparative data for other coumarin-3-carboxylic acid derivatives against these specific isoforms is not available in this dataset, the quantitative Ki values provide a reference point for evaluating the relative potency of related compounds.

carbonic anhydrase inhibition enzyme inhibition isozyme selectivity

Crystallographic Characterization and Structural Confirmation of 6-Methoxycoumarin-3-carboxylic Acid

Complete crystallographic data for 6-methoxycoumarin-3-carboxylic acid (designated as compound 3f) have been deposited with the Cambridge Crystallographic Data Centre under CCDC No. 1400200 [1]. This X-ray crystal structure provides unambiguous three-dimensional structural confirmation of the 6-methoxy substitution pattern and the coumarin-3-carboxylic acid scaffold, offering a definitive reference for analytical verification. While crystallographic data is not available for many positional isomers or derivatives, this deposited structure serves as a benchmark for confirming the identity and purity of synthesized or procured material. The availability of this structural data supports rigorous quality control and computational modeling applications.

crystallography structural confirmation quality control

Structure-Activity Relationship Context for 6-Position Substituent Effects in Coumarin-3-Carboxylic Acids

A systematic SAR study of coumarin-3-carboxylic acid derivatives as NMDAR modulators established that substituents at the 6-position are accommodated and critically influence receptor activity [1]. The study identified 6-bromocoumarin-3-carboxylic acid (UBP608) as a negative allosteric modulator with weak selectivity for GluN2A-containing NMDARs. Further investigation revealed that 6,8-dibromo and 6,8-diiodo substitution enhanced inhibitory activity, while surprisingly, introduction of a 4-methyl group to UBP608 (yielding UBP714) converted the inhibitory activity into potentiating activity at recombinant GluN1/GluN2 receptors [1]. While 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid was not directly tested in this study, the SAR framework establishes that the 6-position is a key determinant of pharmacological activity, and methoxy substitution at this position represents a distinct chemotype from halogenated analogs that warrants independent evaluation.

structure-activity relationship NMDAR modulation allosteric modulation

Comparative Antitumor Cytotoxicity of Hydroxylated Coumarin-3-Carboxylic Acid Derivatives

A comparative in vitro study evaluated coumarin-3-carboxylic acid (C-3-COOH) and three hydroxylated derivatives (6-OH-C-3-COOH, 7-OH-C-3-COOH, 8-OH-C-3-COOH), along with their silver complexes, against human carcinoma cell lines [1]. All ligands induced concentration-dependent cytotoxic effects. Critically, hydroxylation of C-3-COOH and subsequent complexation with silver produced compounds with dramatically enhanced cytotoxicity, with 6-OH-C-3-COO-Ag exhibiting the greatest activity among the series [1]. The silver complexes were selectively cytotoxic to carcinoma cells relative to normal renal and hepatic cells, and were 2 to 5.5 times more cytotoxic than cisplatin in Hep-G2 cells based on IC50 values [1]. This study demonstrates that the 6-position hydroxyl substitution yields superior activity compared to 7- or 8-position hydroxylation when complexed with silver, establishing a position-dependent activity hierarchy that informs the selection of 6-substituted coumarin-3-carboxylic acid scaffolds for antitumor applications.

anticancer cytotoxicity silver complexes

6-Methoxy-2-oxo-2H-chromene-3-carboxylic Acid (CAS 35924-44-8) High-Value Application Scenarios Based on Quantitative Evidence


CYP2A6 Enzyme Inhibition Studies and Nicotine Metabolism Research

This compound is appropriate for research programs investigating CYP2A6 inhibition where an intermediate potency profile is desired. With an IC50 of 0.64 µM against recombinant human CYP2A6, it provides a moderate level of inhibition suitable for dose-response characterization and SAR expansion studies, particularly when comparing activity across methoxy positional isomers or evaluating selectivity relative to other CYP isoforms [1].

Carbonic Anhydrase Inhibitor Lead Identification and Isozyme Profiling

The documented Ki values against human carbonic anhydrase XIV (3.20 µM), human carbonic anhydrase VA (3.90 µM), and mouse carbonic anhydrase XIII (8.10 µM) establish this compound as a micromolar inhibitor of specific carbonic anhydrase isoforms [1]. This baseline activity profile makes it suitable as a reference inhibitor for assay development, as a starting scaffold for structure-based optimization toward more potent CA inhibitors, and for comparative profiling against newly synthesized coumarin derivatives.

Synthesis of 6-Substituted Coumarin-3-Carboxamide and Ester Derivatives for CNS and Anticancer Programs

The carboxylic acid functionality at the 3-position enables straightforward derivatization to amides and esters, while the 6-methoxy group occupies a position known from SAR studies to accommodate substituents and influence pharmacological activity. Researchers developing NMDAR modulators, antitumor agents, or other CNS-targeted compounds can utilize this scaffold to generate libraries of 6-methoxy-substituted derivatives for biological evaluation, leveraging the established SAR framework that demonstrates the 6-position as a critical determinant of activity [1]. This approach is particularly relevant given evidence that 6-substituted coumarin derivatives can serve as mechanism-based inhibitors of serine proteases such as kallikreins [2].

Crystallographic Reference and Computational Modeling Applications

The availability of deposited crystallographic data (CCDC 1400200) for 6-methoxycoumarin-3-carboxylic acid provides a validated three-dimensional structure for use in molecular docking studies, pharmacophore modeling, and structure-based drug design efforts [1]. This structural information enables researchers to computationally predict binding modes to target proteins and rationally design optimized derivatives with improved potency and selectivity.

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